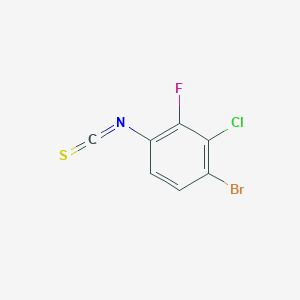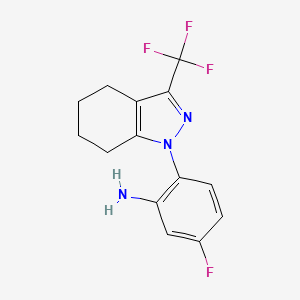
5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a synthetic organic compound that belongs to the class of fluorinated indazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the aniline ring and a trifluoromethyl group attached to the indazole moiety. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Méthodes De Préparation
The synthesis of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions . Another approach involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of various biological pathways, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
When compared to other fluorinated indazole derivatives, 5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline stands out due to its unique trifluoromethyl group, which imparts distinct physicochemical properties. Similar compounds include:
Fluorinated Quinolines: These compounds also exhibit enhanced biological activity and are used in medicinal chemistry.
Fluorinated Pyridines: Known for their applications in pharmaceuticals and agrochemicals.
Trifluoromethylated Indoles: These compounds share similar structural features and are studied for their biological activities.
Propriétés
IUPAC Name |
5-fluoro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3/c15-8-5-6-12(10(19)7-8)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMRPLHXHCEUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
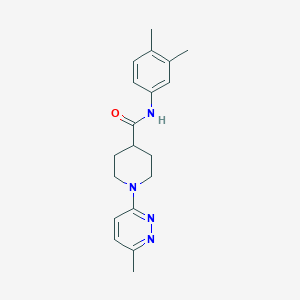
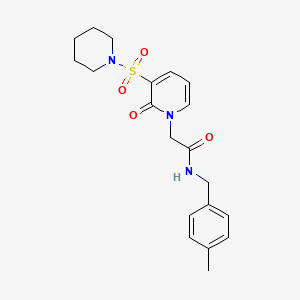
![N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2863998.png)
![N'-[(1E)-(4-nitrophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)
![5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2864001.png)
![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)
![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)
![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2864007.png)
![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)
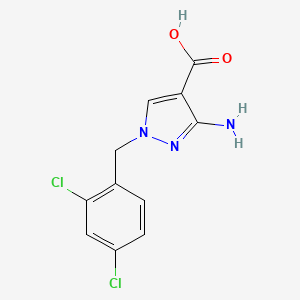
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2864011.png)
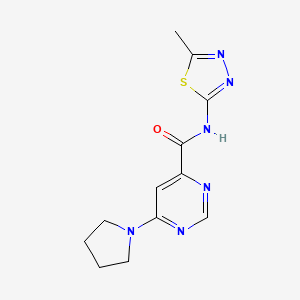
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2864014.png)
